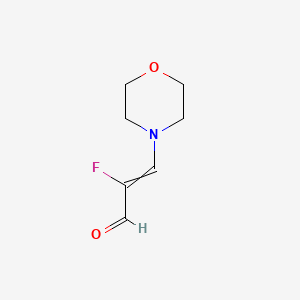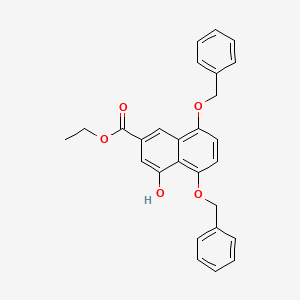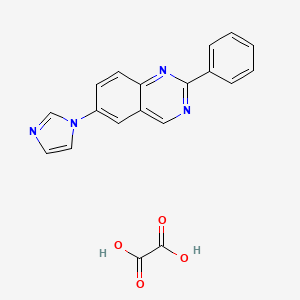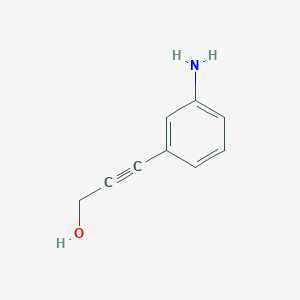![molecular formula C10H13BrN2O3 B13934214 Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate is a chemical compound with the molecular formula C10H13BrN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate typically involves the bromination of a pyridine derivative followed by esterification and amination reactions. One common method involves the following steps:
Bromination: A pyridine derivative is brominated using bromine or a brominating agent under controlled conditions.
Esterification: The brominated pyridine is then esterified using methanol and a suitable catalyst.
Amination: The esterified product is reacted with 2-methoxyethylamine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
相似化合物的比较
Similar Compounds
- Methyl 5-bromo-2-methoxypyridinecarboxylate
- Methyl 2-bromo-5-methoxybenzoate
- 2-Bromoethyl methyl ether
Uniqueness
Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.
属性
分子式 |
C10H13BrN2O3 |
|---|---|
分子量 |
289.13 g/mol |
IUPAC 名称 |
methyl 5-bromo-2-(2-methoxyethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-4-3-12-9-8(10(14)16-2)5-7(11)6-13-9/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
RBAWHYZKUMJEHV-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=C(C=C(C=N1)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


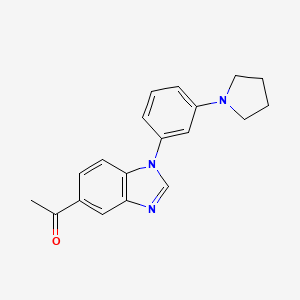
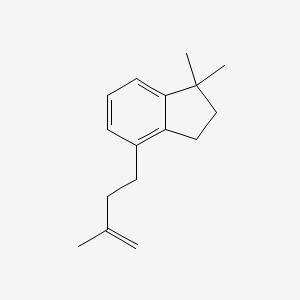
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)

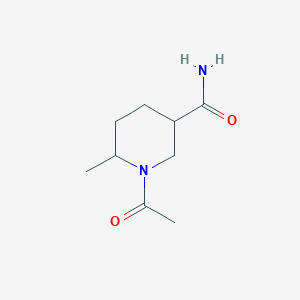
![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
